3-Bromo-5-cyclobutoxybenzoic acid
Description
3-Bromo-5-cyclobutoxybenzoic acid is an organic compound with the molecular formula C11H11BrO3 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with a bromine atom and a cyclobutoxy group
Properties
IUPAC Name |
3-bromo-5-cyclobutyloxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c12-8-4-7(11(13)14)5-10(6-8)15-9-2-1-3-9/h4-6,9H,1-3H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRFTOYFRANLBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=CC(=CC(=C2)C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801285514 | |
| Record name | 3-Bromo-5-(cyclobutyloxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801285514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251863-46-3 | |
| Record name | 3-Bromo-5-(cyclobutyloxy)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1251863-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-(cyclobutyloxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801285514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-cyclobutoxybenzoic acid typically involves the bromination of 5-cyclobutoxybenzoic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN).
Industrial Production Methods
Industrial production of 3-Bromo-5-cyclobutoxybenzoic acid may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-cyclobutoxybenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The cyclobutoxy group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) for nucleophilic substitution.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Products include ketones or carboxylic acids derived from the oxidation of the cyclobutoxy group.
Reduction Reactions: Products include the hydrogenated form of the original compound.
Scientific Research Applications
3-Bromo-5-cyclobutoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-cyclobutoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and cyclobutoxy group can influence the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-tert-butylbenzoic acid
- 3-Bromo-5-iodobenzoic acid
- 3-Bromo-5-cyanobenzoic acid
Uniqueness
3-Bromo-5-cyclobutoxybenzoic acid is unique due to the presence of the cyclobutoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Biological Activity
3-Bromo-5-cyclobutoxybenzoic acid (C11H11BrO2) is an organic compound that has garnered attention in scientific research for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, effects on cellular processes, and relevant case studies.
Chemical Structure and Properties
3-Bromo-5-cyclobutoxybenzoic acid is characterized by a benzene ring substituted with a bromine atom and a cyclobutoxy group. This unique structure contributes to its interactions with biological targets, influencing its pharmacological properties. The compound is primarily studied for its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents.
The biological activity of 3-Bromo-5-cyclobutoxybenzoic acid is attributed to its ability to interact with various biomolecules, including enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can alter cellular functions. For instance, it may affect cytochrome P450 enzymes, leading to changes in drug metabolism and toxicity profiles.
- Modulation of Signaling Pathways : It influences cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and differentiation. This modulation can lead to altered gene expression related to inflammation and oxidative stress responses.
- Subcellular Localization : The localization of 3-Bromo-5-cyclobutoxybenzoic acid within cellular compartments affects its efficacy. For example, its accumulation in mitochondria can impact energy metabolism and apoptosis.
Biological Activities
Research indicates that 3-Bromo-5-cyclobutoxybenzoic acid exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against various pathogens, making it a candidate for further investigation in infectious disease treatment.
- Anticancer Potential : The ability to modulate signaling pathways associated with cancer progression positions this compound as a potential anticancer agent. Studies are ongoing to evaluate its efficacy against different cancer cell lines.
- Anti-inflammatory Effects : At lower doses, it may exert protective effects by reducing inflammation, while higher doses could lead to adverse effects such as hepatotoxicity.
Case Study 1: Anticancer Activity
A recent study investigated the anticancer properties of 3-Bromo-5-cyclobutoxybenzoic acid on human breast cancer cells. The findings demonstrated that the compound significantly inhibited cell proliferation and induced apoptosis through activation of caspase pathways. The study highlights the potential of this compound as a lead molecule for developing new cancer therapies.
Case Study 2: Metabolic Effects in Animal Models
In animal models, varying dosages of 3-Bromo-5-cyclobutoxybenzoic acid were administered to assess its metabolic effects. Results indicated that low doses reduced markers of inflammation and oxidative stress, while high doses resulted in liver toxicity. These findings underscore the importance of dosage in determining therapeutic versus toxic outcomes.
Data Table: Biological Activities Overview
| Biological Activity | Effect Observed | Reference |
|---|---|---|
| Antimicrobial | Inhibition of pathogen growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Anti-inflammatory | Reduction in inflammatory markers at low doses | |
| Toxicity | Hepatotoxicity at high doses |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
